Tofacitinib Citrate

Catalog No.
S545530
CAS No.
540737-29-9
M.F
C22H28N6O8
M. Wt
504.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tofacitinib Citrate

CAS Number

540737-29-9

Product Name

Tofacitinib Citrate

IUPAC Name

2-hydroxypropane-1,2,3-tricarboxylic acid;3-[(3R,4R)-4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]-3-oxopropanenitrile

Molecular Formula

C22H28N6O8

Molecular Weight

504.5 g/mol

InChI

InChI=1S/C16H20N6O.C6H8O7/c1-11-5-8-22(14(23)3-6-17)9-13(11)21(2)16-12-4-7-18-15(12)19-10-20-16;7-3(8)1-6(13,5(11)12)2-4(9)10/h4,7,10-11,13H,3,5,8-9H2,1-2H3,(H,18,19,20);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t11-,13+;/m1./s1

InChI Key

SYIKUFDOYJFGBQ-YLAFAASESA-N

SMILES

Array

Synonyms

CP 690,550, CP 690550, CP-690,550, CP-690550, CP690550, tasocitinib, tofacitinib, tofacitinib citrate, Xeljanz

Canonical SMILES

CC1CCN(CC1N(C)C2=NC=NC3=C2C=CN3)C(=O)CC#N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Isomeric SMILES

C[C@@H]1CCN(C[C@@H]1N(C)C2=NC=NC3=C2C=CN3)C(=O)CC#N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

The exact mass of the compound Tofacitinib citrate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperidines - Supplementary Records. It belongs to the ontological category of citrate salt in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Tofacitinib citrate (CAS 540737-29-9) is the citrate salt form of tofacitinib, a first-in-class, orally bioavailable Janus kinase (JAK) inhibitor with preferential selectivity for JAK3 and JAK1 over JAK2. In procurement and formulation contexts, the citrate salt is specifically selected over the free base due to its superior physicochemical properties, including a non-hygroscopic solid-state profile (Form A) and rapid dissolution kinetics. As a Biopharmaceutics Classification System (BCS) Class III compound, it provides high aqueous solubility at physiologically relevant acidic pH levels, ensuring reproducible bioavailability for in vivo models and immediate solubility for in vitro cellular assays [1].

Substituting tofacitinib citrate with its free base equivalent (CAS 477600-75-2) introduces severe kinetic solubility bottlenecks; while the citrate salt dissolves rapidly, the free base requires up to 22 hours to achieve complete dissolution at near-neutral pH, risking precipitation in aqueous assay buffers and erratic dosing in animal models [1]. Furthermore, substituting tofacitinib citrate with other common JAK inhibitors like ruxolitinib or baricitinib fundamentally alters target engagement. Ruxolitinib is highly selective for JAK1/JAK2, whereas tofacitinib citrate is optimized for JAK3 inhibition, meaning generic substitution will invalidate experimental models relying on common gamma chain cytokine signaling (e.g., IL-2, IL-15) .

Kinetic Solubility and Aqueous Dissolution Rate

Comparative solubility studies demonstrate that tofacitinib citrate achieves complete dissolution in under 2 hours across a wide pH range, with peak solubility exceeding 28 mg/mL at pH 1.0. In contrast, the tofacitinib free base exhibits severely delayed kinetic solubility, requiring up to 22 hours to fully dissolve at pH 6.0 and 6.8[1].

Evidence DimensionTime to complete dissolution at pH 6.0–6.8
Target Compound Data< 2 hours (Tofacitinib Citrate)
Comparator Or Baseline22 hours (Tofacitinib Free Base)
Quantified Difference>10-fold reduction in dissolution time
ConditionsAqueous buffer, pH 6.0-6.8, 22 mg dose equivalent

Rapid and complete dissolution prevents active pharmaceutical ingredient (API) precipitation in aqueous laboratory buffers and ensures predictable pharmacokinetics in preclinical dosing.

Kinase Selectivity Profile (JAK3 vs. JAK1/2)

Tofacitinib citrate exhibits potent, nanomolar inhibition of JAK3 (IC50 = 1 nM), with 20- to 112-fold reduced potency against JAK2 (20 nM) and JAK1 (112 nM). This contrasts sharply with ruxolitinib, which targets JAK1/2 (IC50 = 3.3/2.8 nM) and is >130-fold less active against JAK3. This distinct selectivity profile dictates its use in pathways dependent on the common gamma chain .

Evidence DimensionJAK3 vs JAK2 IC50 Selectivity
Target Compound DataJAK3 IC50 = 1 nM; JAK2 IC50 = 20 nM (Tofacitinib Citrate)
Comparator Or BaselineJAK1/2 IC50 = ~3 nM; JAK3 IC50 > 300 nM (Ruxolitinib)
Quantified DifferenceTofacitinib is highly JAK3-preferential; Ruxolitinib is JAK1/2-preferential
ConditionsCell-free ATP-competitive kinase assay

Procurement of the correct JAK inhibitor is critical; tofacitinib citrate must be selected when the experimental objective is to block IL-2/IL-15/IL-21 signaling mediated specifically by JAK3.

Solid-State Hygroscopicity and Handling Stability

The crystalline Form A of tofacitinib citrate is exceptionally stable and non-hygroscopic, exhibiting a maximum weight gain of only 0.102% when exposed to an 80% relative humidity (RH) environment for 24 hours. Alternative salt forms or formulations utilizing hygroscopic excipients require strict environmental humidity controls to prevent sticking and degradation during tableting or powder handling [1].

Evidence DimensionMoisture uptake at 80% RH
Target Compound Data0.102% weight gain (Tofacitinib Citrate Form A)
Comparator Or Baseline>2% weight gain threshold for hygroscopic classification
Quantified DifferenceFar below the 2% hygroscopicity threshold
Conditions80% Relative Humidity for 24 hours at room temperature

Non-hygroscopic APIs eliminate the need for specialized dry-room environments during weighing, formulation, and long-term laboratory storage, reducing operational costs.

Aqueous Formulation for Preclinical In Vivo Models

Due to its rapid dissolution kinetics and high solubility at acidic pH (>28 mg/mL at pH 1.0), tofacitinib citrate is the preferred form for preparing oral gavages and subcutaneous injections in murine models of autoimmune disease (e.g., rheumatoid arthritis or eosinophilic asthma models). The free base is unsuitable for these applications due to its prolonged 22-hour dissolution time at physiological pH, which causes inconsistent dosing and precipitation [1].

Selective JAK3/STAT Signaling Inhibition Assays

In in vitro cell-based assays evaluating common gamma-chain cytokine signaling (IL-2, IL-4, IL-7, IL-9, IL-15, IL-21), tofacitinib citrate is utilized as the benchmark JAK3 inhibitor. Its 1 nM IC50 for JAK3 ensures complete pathway blockade at concentrations that spare JAK2, making it functionally distinct from JAK1/2 inhibitors like ruxolitinib or baricitinib .

Solid Oral Dosage Form Development and Scale-Up

For pharmaceutical R&D focused on immediate-release or sustained-release tablet formulation, the non-hygroscopic nature of tofacitinib citrate (Form A) allows for standard ambient manufacturing conditions. Its minimal moisture uptake (0.102% at 80% RH) prevents the API-excipient sticking and degradation issues commonly encountered with more hygroscopic salts or free bases during blending and compression [2].

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

5

Exact Mass

504.19686187 Da

Monoisotopic Mass

504.19686187 Da

Heavy Atom Count

36

Appearance

Powder

UNII

O1FF4DIV0D

GHS Hazard Statements

Aggregated GHS information provided by 29 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Xeljanz in combination with methotrexate (MTX) is indicated for the treatment of moderate to severe active rheumatoid arthritis (RA) in adult patients who have responded inadequately to, or who are intolerant to one or more disease-modifying antirheumatic drugs.Xeljanz can be given as monotherapy in case of intolerance to MTX or when treatment with MTX is inappropriate (see sections 4.4 and 4.5).
Treatment of rheumatoid arthritis.

MeSH Pharmacological Classification

Protein Kinase Inhibitors

ATC Code

L04AA29

KEGG Target based Classification of Drugs

Protein kinases
Non-receptor tyrosine kinases
JAK family
JAK1 [HSA:3716] [KO:K11217]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

540737-29-9

Wikipedia

Tofacitinib citrate

FDA Medication Guides

XELJANZ
TOFACITINIB CITRATE
SOLUTION;ORAL
TABLET;ORAL
PFIZER
PF PRISM CV
02/21/2025
XELJANZ XR
TOFACITINIB CITRATE
TABLET, EXTENDED RELEASE;ORAL
PFIZER
02/21/2025

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 09-13-2023

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